molecular formula C6H5BClFO3 B2970521 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid CAS No. 1379466-81-5

3-Chloro-4-fluoro-5-hydroxyphenylboronic acid

Cat. No.: B2970521
CAS No.: 1379466-81-5
M. Wt: 190.36
InChI Key: SCSAIHCHJCNILA-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H5BClFO3 and a molecular weight of 190.36 g/mol. This compound is known for its potential as a reagent in various scientific research applications.

Preparation Methods

The synthesis of 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid typically involves the reaction of this compound with boronic acid under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-4-fluoro-5-hydroxyphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

3-Chloro-4-fluoro-5-hydroxyphenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: This compound is utilized in biological studies to investigate its effects on different biological systems.

    Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Chloro-4-fluoro-5-hydroxyphenylboronic acid can be compared with other similar boronic acid derivatives, such as:

  • 3-Chloro-4-fluoro-5-methoxyphenylboronic acid
  • 3-Chloro-4-fluoro-5-aminophenylboronic acid
  • 3-Chloro-4-fluoro-5-nitrophenylboronic acid These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications .

Properties

IUPAC Name

(3-chloro-4-fluoro-5-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSAIHCHJCNILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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